molecular formula C8H7BrN4O B13001573 2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide

2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide

Cat. No.: B13001573
M. Wt: 255.07 g/mol
InChI Key: ZDBZTPRETYYBIB-UHFFFAOYSA-N
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Description

2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is a chemical compound with the molecular formula C8H7BrN4O It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a heterocyclic compound that contains nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The acetamidation step involves the reaction of the brominated intermediate with acetamide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while oxidation reactions produce oxides .

Scientific Research Applications

2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
  • 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Uniqueness

2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c9-6-2-1-5-4-11-8(3-7(10)14)12-13(5)6/h1-2,4H,3H2,(H2,10,14)

InChI Key

ZDBZTPRETYYBIB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)CC(=O)N

Origin of Product

United States

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